5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Hydrogen bond donors Physicochemical profiling Medicinal chemistry

5-(1H-Imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1955540-75-6; PubChem CID is a heterocyclic compound with molecular formula C10H8N4O and molecular weight 200.20 g/mol, featuring a benzimidazolone core substituted at the 5-position with an imidazol-2-yl group. The compound is classified as a versatile small molecule scaffold and is commercially available from multiple suppliers at ≥95% purity.

Molecular Formula C10H8N4O
Molecular Weight 200.201
CAS No. 1955540-75-6
Cat. No. B2989411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS1955540-75-6
Molecular FormulaC10H8N4O
Molecular Weight200.201
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=NC=CN3)NC(=O)N2
InChIInChI=1S/C10H8N4O/c15-10-13-7-2-1-6(5-8(7)14-10)9-11-3-4-12-9/h1-5H,(H,11,12)(H2,13,14,15)
InChIKeyOMTMAPMFAOHOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-Imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1955540-75-6): A Dual-Heterocyclic Benzimidazolone Scaffold for Medicinal Chemistry Procurement


5-(1H-Imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1955540-75-6; PubChem CID 122163772) is a heterocyclic compound with molecular formula C10H8N4O and molecular weight 200.20 g/mol, featuring a benzimidazolone core substituted at the 5-position with an imidazol-2-yl group [1]. The compound is classified as a versatile small molecule scaffold and is commercially available from multiple suppliers at ≥95% purity . Its computed physicochemical properties include an XLogP3-AA of 0.4, three hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 69.8 Ų [1]. The compound belongs to the benzimidazolone class, a privileged scaffold in medicinal chemistry known for diverse biological activities including kinase inhibition, 5-HT receptor modulation, and anti-inflammatory effects [2].

Why N-Alkylated Benzimidazolone Analogs Cannot Substitute for 5-(1H-Imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one in Research Procurement


The N1,N3-unsubstituted benzimidazolone core of CAS 1955540-75-6 is chemically distinct from its N-alkylated analogs in ways that directly impact both synthetic utility and biological target engagement. While N,N-dialkylated derivatives such as 1,3-diethyl-5-(1H-imidazol-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (BDBM15415) are commercially available, substitution at N1 and N3 eliminates two critical hydrogen bond donor sites, increases lipophilicity, and removes the synthetic handles required for selective sequential N-functionalization [1]. Published p38α kinase inhibition data demonstrate that even subtle N-alkylation changes can shift activity profiles by orders of magnitude: the N,N-diethyl analog exhibits IC50 > 1,000 nM against p38α, while more elaborated N,N-dimethyl imidazole-extended analogs show IC50 > 32,000 nM [2]. Consequently, substituting an N-alkylated benzimidazolone for the unsubstituted parent compound risks altering both the reaction outcomes in synthetic protocols and the biological activity in screening campaigns [3].

Quantitative Differentiation Evidence for 5-(1H-Imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one vs. Structural Analogs


Hydrogen Bond Donor Capacity: N1,N3-Unsubstituted Core vs. N-Alkylated Analogs

The target compound 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one possesses three hydrogen bond donors (two benzimidazolone NH groups and one imidazole NH), compared to zero or one HBD for its N,N-dialkylated benzimidazolone analogs [1]. This difference is critical because the benzimidazolone NH groups can serve as hydrogen bond partners in protein-ligand interactions; crystallographic studies of related benzimidazolone p38α inhibitors confirm that the benzimidazolone carbonyl acts as an H-bond acceptor to Met109, while the NH groups contribute to the inhibitor's overall polarity and binding orientation [2].

Hydrogen bond donors Physicochemical profiling Medicinal chemistry

Lipophilicity Differential: XLogP3 0.4 vs. Higher LogP of N-Alkylated Benzimidazolone Analogs

The target compound has a computed XLogP3-AA of 0.4 [1], indicating moderate hydrophilicity. In contrast, N-alkylated benzimidazolone analogs systematically exhibit higher logP values due to the introduction of hydrophobic alkyl groups at N1 and N3. For example, 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one, a structurally related benzimidazolone, has a measured logP of 0.2 at 20°C , while N,N-dimethylbenzimidazolone shows increased lipophilicity [2].

Lipophilicity Drug-likeness ADME profiling

Synthetic Versatility: Sequential N-Functionalization Enabled by Free NH Positions

The N1,N3-unsubstituted benzimidazolone core of CAS 1955540-75-6 permits selective sequential functionalization at two distinct NH sites. A published solid-phase parallel synthesis protocol demonstrated that resin-bound (4,5-dihydro-1H-imidazole-2-yl)-1,3-dihydro-2H-benzimidazol-2-ones can be selectively N-alkylated after benzimidazolone cyclization, enabling combinatorial library generation [1]. In contrast, N,N-dialkylated analogs such as BDBM15415 (1,3-diethyl derivative) lack these free NH positions and cannot undergo further N-derivatization, limiting their utility as diversification-ready building blocks [2].

Synthetic chemistry Scaffold derivatization Parallel synthesis

Kinase Inhibition Profile: p38α Activity of N-Unsubstituted vs. N-Alkylated Benzimidazolone Analogs

BindingDB data for the N,N-diethyl analog (BDBM15415) of the target compound shows weak p38α kinase inhibition with IC50 > 1,000 nM at pH 7.2, 30°C [1]. A more elaborated N,N-dimethyl analog with an extended imidazole substituent (BDBM15436) shows even weaker inhibition with IC50 > 32,000 nM under the same assay conditions [2]. While direct p38α data for the unsubstituted compound (CAS 1955540-75-6) is not publicly available, the benzimidazolone chemotype is a validated p38α pharmacophore: the carbonyl oxygen serves as H-bond acceptor to Met109, and potent inhibitors (IC50 values down to 2.2 nM in cellular assays) have been developed from benzimidazolone leads [3]. The N-unsubstituted scaffold may exhibit a distinct p38α binding profile compared to N-alkylated derivatives due to the availability of NH-mediated interactions.

Kinase inhibition p38 MAPK SAR analysis

Fragment-Based Drug Discovery Suitability: MW, HBD/HBA Profile, and Ligand Efficiency Metrics

With MW 200.20 g/mol, 3 HBD, 2 HBA, 1 rotatable bond, and XLogP3 0.4, CAS 1955540-75-6 satisfies the Rule of Three (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) criteria for fragment-based drug discovery (FBDD) [1]. In contrast, the N,N-diethyl analog BDBM15415 has a higher MW (estimated ~256 g/mol due to two ethyl groups) and zero free benzimidazolone NH groups, placing it outside ideal fragment space. A crystallographically validated fragment-sized benzimidazolone, 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydrobenzimidazol-2-one, has been co-crystallized with human Pim-1 kinase (PDB 5N4U), demonstrating that N-unsubstituted benzimidazolone fragments can engage kinase active sites productively [2].

Fragment-based drug discovery Ligand efficiency Rule of Three

Class-Validated Biological Targets: Benzimidazolone-Imidazole Hybrids as Kinase and GPCR Ligands

The benzimidazolone-imidazole hybrid chemotype represented by CAS 1955540-75-6 has been explored across multiple target classes. Saczewski et al. (1998) reported that 4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives exhibit antiaggregatory activity on human blood platelets (adrenaline- and ADP-induced) and reduce arterial blood pressure upon intravenous administration to normotensive rats [1]. Benzimidazolone derivatives have been patented as 5-HT1A and 5-HT2 receptor antagonists for CNS disorders [2], and as RIP2 kinase inhibitors via the imidazolyl-imidazole scaffold [3]. The unsubstituted compound serves as the minimal pharmacophoric core from which these diverse activities emerge through peripheral substitution; N-alkylated analogs represent specific branches of SAR exploration that cannot recapitulate the full breadth of the chemotype's biological space.

Kinase inhibition GPCR modulation Polypharmacology

Optimal Procurement and Application Scenarios for 5-(1H-Imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 1955540-75-6)


Fragment-Based Screening Library Construction for Kinase Drug Discovery

With MW 200.20, 3 HBD, XLogP3 0.4, and full Rule of Three compliance, this compound is ideally suited as a fragment starting point for kinase inhibitor discovery. Its benzimidazolone carbonyl is a validated H-bond acceptor for the kinase hinge region (Met109 in p38α) [1], while the imidazole ring provides additional metal-chelating or hydrogen-bonding capacity. The fragment-sized benzimidazolone 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydrobenzimidazol-2-one has been successfully co-crystallized with Pim-1 kinase (PDB 5N4U), confirming that this chemotype can productively occupy kinase ATP-binding sites [2]. Procurement of the unsubstituted scaffold, rather than N-alkylated surrogates, preserves all vector points for fragment growth and ensures maximum ligand efficiency.

Sequential N-Functionalization for Combinatorial Library Synthesis

The two free NH positions at N1 and N3 of the benzimidazolone core enable orthogonal sequential derivatization. Published solid-phase synthesis protocols demonstrate that resin-bound dihydroimidazolyl-benzimidazolones can be selectively N-alkylated after core cyclization [3]. For medicinal chemistry teams, procuring the unsubstituted compound allows systematic SAR exploration through independent variation of N1 and N3 substituents. This contrasts with purchasing pre-alkylated analogs, which locks the user into a single substitution pattern and requires separate procurement for each desired derivative.

Multi-Target Kinase and GPCR Ligand Optimization Programs

The benzimidazolone-imidazole scaffold has demonstrated activity across diverse target classes including p38α kinase [1], RIP2 kinase [4], 5-HT1A/5-HT2 receptors [5], and α-adrenergic/antiaggregatory pathways [6]. For organizations pursuing polypharmacology or phenotypic screening approaches, the unsubstituted core compound provides the maximal chemical starting point. N-alkylated analogs, by contrast, have typically been optimized within individual target-specific SAR campaigns and may carry substitution patterns that are incompatible with activity at alternative targets.

Physicochemical Property-Driven Lead Optimization with Favorable Solubility Profile

With an XLogP3 of 0.4 and 3 hydrogen bond donors, this compound exhibits favorable aqueous solubility characteristics compared to more lipophilic N-alkylated analogs [7]. For lead optimization programs where maintaining solubility while adding potency is critical, starting from a low-logP scaffold provides greater latitude for introducing hydrophobic substituents without exceeding drug-like property thresholds. Pre-alkylated analogs with higher inherent lipophilicity offer less flexibility in this regard.

Quote Request

Request a Quote for 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.